1-methyl-5-(5-methyl-1H-imidazol-2-yl)imidazole
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Overview
Description
1-methyl-5-(5-methyl-1H-imidazol-2-yl)imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This specific compound features two imidazole rings, each substituted with a methyl group. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-5-(5-methyl-1H-imidazol-2-yl)imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the reaction of 1-methyl-1H-imidazole with formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide[3][3].
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in scaling up the synthesis process. Continuous flow reactors and automated systems are commonly employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(5-methyl-1H-imidazol-2-yl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole rings can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols; reactions often require a catalyst or base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives. Substitution reactions can lead to a variety of substituted imidazole compounds .
Scientific Research Applications
1-methyl-5-(5-methyl-1H-imidazol-2-yl)imidazole has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of functional materials, such as catalysts and sensors
Mechanism of Action
The mechanism of action of 1-methyl-5-(5-methyl-1H-imidazol-2-yl)imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
1-methyl-5-(5-methyl-1H-imidazol-2-yl)imidazole can be compared to other imidazole derivatives, such as:
1-methylimidazole: A simpler imidazole derivative with a single methyl group.
2-methylimidazole: Another imidazole derivative with a methyl group at a different position.
5-nitroimidazole: An imidazole derivative with a nitro group, known for its antimicrobial properties.
The uniqueness of this compound lies in its dual imidazole rings and specific substitution pattern, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H10N4 |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-methyl-5-(5-methyl-1H-imidazol-2-yl)imidazole |
InChI |
InChI=1S/C8H10N4/c1-6-3-10-8(11-6)7-4-9-5-12(7)2/h3-5H,1-2H3,(H,10,11) |
InChI Key |
WXRGTHLTEVTESH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=CN=CN2C |
Origin of Product |
United States |
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